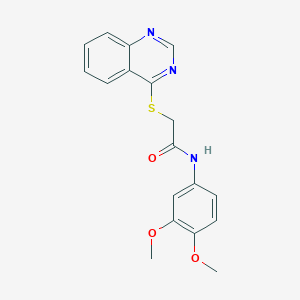
N-(3,4-dimethoxyphenyl)-2-quinazolin-4-ylsulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of 3,4-dimethoxyphenethylamine , which is an aromatic ether and an alkaloid. It’s a derivative of 2-phenylethylamine with methoxy substituents at the 3- and 4-positions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized through various methods. For instance, 2-(3,4-dimethoxyphenyl)-1H-phenanthro was synthesized and characterized with spectral studies .Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using single-crystal X-ray diffraction technique . Theoretical calculations for the reaction pathway were performed using the Minnesota Global Hybrid functional M06-2X and a 6-31++G(d,p) basis set .Chemical Reactions Analysis
In a study on the reaction mechanism of 3,4-dimethoxybenzaldehyde formation from 1-(3’,4’-dimethoxyphenyl)propene, several non-enzymatic reactions were involved, including radical species formation, bond transformation, water and oxygen addition, atom reordering, and deacetylation .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as 3,4-dimethoxyphenethylamine, have been analyzed. This compound has a molecular formula of C10H15NO2 and a molecular weight of 181.23 g/mol .Applications De Recherche Scientifique
Synthesis and Evaluation of Biological Activities
Antitumor Activity : Novel 3-benzyl-substituted-4(3H)-quinazolinones have demonstrated significant in vitro antitumor activity. Compounds with variations in the quinazolinone structure showed broad-spectrum antitumor effectiveness, nearly 1.5–3.0-fold more potent compared to the positive control, 5-fluorouracil, against various cancer cell lines (Al-Suwaidan et al., 2016). Another study focusing on trimethoxyanilides based on 4(3H)-quinazolinone scaffolds found compounds with extensive-spectrum antitumor efficiency against multiple tumor subpanels (Mohamed et al., 2016).
Antimicrobial and Antiprotozoal Activities : N-substituted-phenyl-2-[5-(quinoxalin-2-yloxymethyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetamides were designed and showed promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities, with specific compounds performing well in both in vitro and short-term in vivo models (Patel et al., 2017).
Antiviral Activity : Certain quinazolinone derivatives have been identified to possess antiviral properties against a range of viruses, including respiratory and biodefense-related viruses. Novel 3-sulphonamido-quinazolin-4(3H)-One derivatives, synthesized via microwave-assisted techniques, were evaluated and showed potential antiviral activities (Selvam et al., 2007). Another study reported the synthesis of new (quinazolin-4-ylamino)methylphosphonates with varying degrees of anti-Tobacco mosaic virus (TMV) activity (Luo et al., 2012).
Orientations Futures
Propriétés
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-quinazolin-4-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-23-15-8-7-12(9-16(15)24-2)21-17(22)10-25-18-13-5-3-4-6-14(13)19-11-20-18/h3-9,11H,10H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURPJXIJFAPBMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC=NC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


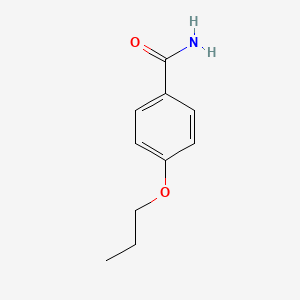
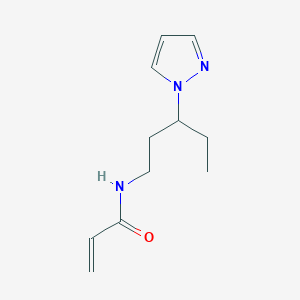
![3-Pentan-3-ylbicyclo[1.1.1]pentan-1-amine](/img/structure/B2960766.png)
![N,N-dimethyl-2-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)cyclohexan-1-amine](/img/structure/B2960768.png)
![2-Chloro-N-[[3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl]methyl]acetamide](/img/structure/B2960770.png)
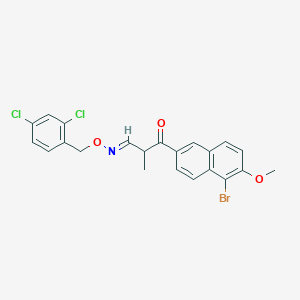
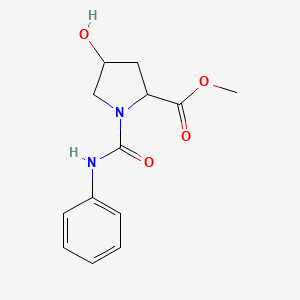
![3-(Tert-butyl)-2-(4-nitrophenyl)-6-nitroindeno[3,2-C]pyrazol-4-one](/img/structure/B2960776.png)
![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide](/img/structure/B2960778.png)
![N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2960779.png)
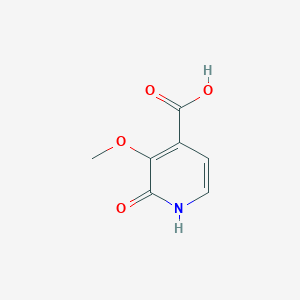
![2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2960781.png)
![2,2-Dimethyl-5-{[(2-methylphenyl)sulfanyl]methylene}-1,3-dioxane-4,6-dione](/img/structure/B2960784.png)